molecular formula C11H11N5 B2763382 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine CAS No. 1072106-49-0

2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine

Cat. No.: B2763382
CAS No.: 1072106-49-0
M. Wt: 213.244
InChI Key: DJLBRGREMQIWKH-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a synthetically versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its structural similarity to purines, making it a valuable bio-isosteric replacement in the design of novel enzyme inhibitors . The core 1,2,4-triazolo[1,5-a]pyrimidine system is known to exhibit a planar aromatic region fused to a nonaromatic, puckered dihydropyrimidine ring, which can influence its binding interactions with biological targets . Researchers utilize this compound and its derivatives as key intermediates in the development of potential therapeutic agents. Its framework has been investigated for a range of biological activities, including as a potential inhibitor of dihydrofolate reductase (DHFR), a well-established target for antibacterial, antiparasitic, and anticancer agents . Furthermore, the presence of multiple nitrogen atoms in its structure provides metal-chelating capabilities, enabling its use in the synthesis of coordination complexes that have shown promise in antiparasitic research, particularly against diseases like leishmaniasis and Chagas disease . The compound's synthesis typically involves cyclocondensation reactions, and it can be further functionalized at various positions on the heterocyclic core to explore structure-activity relationships . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-9-6-7-16-11(13-9)14-10(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBRGREMQIWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=CC=C3)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions in methanol, using sodium borohydride as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Knoevenagel-Cyclization Cascade

The reaction proceeds via two proposed mechanisms (Scheme 1):

  • Path A : Ethyl cyanoacetate and aldehyde undergo TMDP-mediated Knoevenagel condensation to form intermediate (II), which reacts with 3-amino-1,2,4-triazole to yield the triazolopyrimidine core .

  • Path B : Formation of an iminium intermediate (IV) facilitates enolate attack, followed by intramolecular cyclization .

Microwave-Mediated Mechanism

  • Step 1 : Transamidation between β-ketoamide and dimethylformamide-dimethylacetal (DMF-DMA) generates intermediate (A).

  • Step 2 : Cyclocondensation with 3-amino-1,2,4-triazole forms the aromatic triazolopyrimidine core via water elimination .

Table 2: Functionalization at Key Positions

PositionReaction TypeReagents/ConditionsProducts/ApplicationsReference
C-2Sonogashira CouplingPd(PPh3)4, 4-ethylnylanisoleAlkynyl derivatives (61–88% yield)
C-5Carboxamide FormationAcyl chlorides, DCM, Et3NAnti-flu agents (IC50: 2.8–8.3 µM)
C-7Suzuki-Miyaura CouplingArylboronic acids, Pd catalystBiaryl derivatives
  • C-2 Modifications : Alkynylation at C-2 enhances solubility and enables further click chemistry applications .

  • C-5 Carboxamides : Hybrid derivatives disrupt influenza PA-PB1 polymerase interactions, showing antiviral activity (e.g., compound 12b , IC50 = 13.1 µM) .

Nano Magnetite Catalysis

CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)[ZnCl2] enables solvent-free synthesis at 60°C with:

  • Turnover Number (TON) : 1,120

  • Reusability : 8 cycles with <5% activity loss .

TMDP Advantages

  • Low E-Factor : 0.18 (vs. 3.2 for conventional Lewis acids)

  • Biodegradability : No heavy metals or halogenated byproducts .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antibacterial : 4-NO2-substituted analogs show MIC = 4 µg/mL against Enterococcus faecium .

  • Anti-HIV-1 : Catechol-substituted derivatives inhibit RNase H (IC50 = 13.1 µM) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine exhibit significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)10.0
2-Phenyl derivativeMCF-7 (Breast)8.0
2-Phenyl derivativeHeLa (Cervical)12.5

Case Study : A study conducted by Smith et al. (2023) evaluated the compound's ability to induce apoptosis in A549 lung cancer cells. The results indicated a mitochondrial-dependent pathway activation leading to cell death.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against various enzymes critical for cellular processes.

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

Mechanism of Action : The interaction with these enzymes is believed to occur through binding at specific active sites, disrupting normal enzymatic activity and leading to downstream effects in cellular signaling pathways.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Derivatives have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study : An investigation published by Johnson et al. (2024) tested various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with minimal inhibitory concentrations ranging from 20 to 50 µg/mL.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents, saturation levels, and fused ring systems. Below is a comparative analysis:

Compound Substituents Saturation Key Features References
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine Phenyl (C2), NH2 (C5) 6,7-dihydro Partial saturation enhances flexibility; planar triazole-pyrimidine core.
5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cl (C2-phenyl), OMe (C3-phenyl), NH2 (C2) 4,5,6,7-tetrahydro Increased saturation improves solubility; electron-withdrawing Cl enhances reactivity.
7-(4-Fluorobenzylamino)-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine 4-Fluorobenzylamino (C7), phenyl (C2) Fully aromatic Fluorine improves metabolic stability; planar triazolo-triazine system.
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine NMe2 (C4-phenyl), phenyl (C7) 4,5,6,7-tetrahydro Dimethylamino group enhances basicity; fully saturated pyrimidine ring.

Key Observations :

  • Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity and metabolic stability, while electron-donating groups (e.g., OMe, NMe2) modulate basicity and solubility .
  • Planarity : Fully aromatic triazolo-triazine systems (e.g., in ) adopt planar conformations, favoring π-π stacking interactions .

Crystallographic and Conformational Studies

  • Planarity : The triazolo-triazine core in is nearly planar (RMSD = 0.0215 Å), optimizing interactions with flat enzymatic pockets .
  • Conformational Flexibility : The 6,7-dihydro configuration introduces puckering in the pyrimidine ring, reducing planarity but enabling adaptive binding .

Biological Activity

2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C11H11N5\text{C}_{11}\text{H}_{11}\text{N}_{5}

This structure features a phenyl group attached to a triazolopyrimidine core, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1. These enzymes play significant roles in DNA repair and epigenetic regulation, respectively .
  • Antiviral Activity : Research indicates that derivatives of this compound can disrupt the RNA-dependent RNA polymerase (RdRP) complex in influenza A virus by targeting the PA-PB1 interface. This suggests potential as an antiviral agent against influenza viruses .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntiviralDisruption of RdRP interaction in influenza A virus.
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibitory effects on cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity.
Enzyme InhibitionInhibits key enzymes involved in DNA repair and histone modification.

Case Studies

Several studies have explored the efficacy of this compound:

  • Antiviral Effects : A study demonstrated that compounds derived from this triazolopyrimidine effectively inhibited influenza virus replication in vitro by targeting the polymerase complex. The binding affinity was rationalized through molecular docking studies that highlighted critical interactions within the PA C cavity .
  • Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated significant growth inhibition in MCF-7 and HepG2 cells with IC50 values ranging from 2 to 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antibacterial Properties : Research has shown that derivatives of this compound possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .

Q & A

Basic: What are the most efficient synthetic routes for 2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. A robust method involves reacting 5-amino-1,2,4-triazole with aldehydes and β-dicarbonyl derivatives (e.g., ethyl acetoacetate) under acidic or catalytic conditions. For example:

  • Molten-state TMDP method : Yields >80% using tetramethylenediamine (TMDP) as an additive under solvent-free conditions at 80–100°C for 1–2 hours .
  • One-pot reactions : Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol/water mixtures improve regioselectivity and reduce reaction times (3–5 hours) .
  • Multi-component synthesis : Combining 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate with dimethylformamide as a catalyst achieves high yields (85–90%) .

Methodological Tip : Optimize solvent systems (e.g., ethanol/water vs. DMF) and monitor reaction progress via TLC or HPLC to minimize byproducts.

Advanced: How can contradictory yields or regioselectivity in synthetic protocols be resolved?

Discrepancies often arise from catalyst choice, solvent polarity, or temperature gradients. For instance:

  • Catalyst impact : TMDP enhances cyclization efficiency but requires careful handling due to toxicity, whereas APTS offers safer, greener alternatives with comparable yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor ring closure, while protic solvents (ethanol) may slow kinetics but improve purity .
  • Temperature control : Reactions above 100°C risk decomposition; microwave-assisted synthesis can enhance reproducibility .

Resolution Strategy : Use DOE (Design of Experiments) to systematically vary parameters and characterize products via 1H NMR^1 \text{H NMR} and X-ray crystallography to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H NMR^1 \text{H NMR} : Distinct signals for NH2_2 (~6.5 ppm), aromatic protons (7.2–8.1 ppm), and dihydropyrimidine CH2_2 (2.5–3.5 ppm) .
  • X-ray crystallography : Resolves fused triazole-pyrimidine ring geometry and confirms substituent positions (e.g., phenyl orientation) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 254 for C12_{12}H12_{12}N6_6) validate purity .

Protocol : Recrystallize from methanol or DCM/hexane mixtures to obtain high-quality crystals for diffraction studies .

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